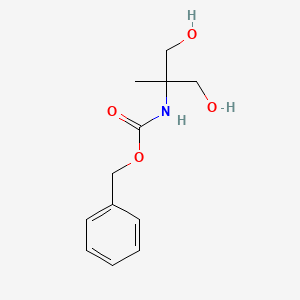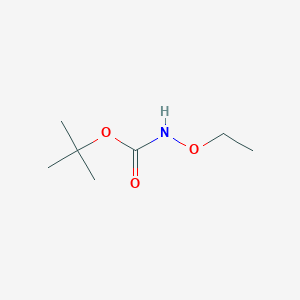
Tert-butyl ethoxycarbamate
Descripción general
Descripción
Tert-butyl ethoxycarbamate is a type of carbamate compound. Carbamates are derivatives of carbamic acid, which are identified by the presence of the -O-CO-NH- linkage . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
The synthesis of tert-butyl ethoxycarbamate involves a green method using natural phosphate as a catalyst . The reaction proceeds in the presence of natural phosphate, with excellent yield, simple workup, and benign environment .Molecular Structure Analysis
The molecular structure of tert-butyl ethoxycarbamate features a carbamate functionality that is related to amide-ester hybrid features . This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including tert-butyl ethoxycarbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis
Tert-butyl ethoxycarbamate is a colorless clear liquid with the molecular formula of C13H26O4 . It has a high degree of thermal sensitivity .Aplicaciones Científicas De Investigación
Study of Biodegradation in Groundwater
Recent research has focused on the anaerobic biodegradation of TBEC and related compounds. Stable isotope analysis helps track TBEC degradation in groundwater systems. Understanding its fate is crucial due to its potential impact on water resources and the environment .
Thermal Hazard Assessment
TBEC’s decomposition behavior is essential for safety considerations. Investigating its thermal hazard and specific thermal reactions provides insights into its stability and potential risks during storage, handling, and transportation .
Mecanismo De Acción
Target of Action
Tert-butyl ethoxycarbamate, also known as t-butyloxycarbonyl (Boc), is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides . The primary targets of this compound are the amine groups that it protects during synthesis .
Mode of Action
Tert-butyl ethoxycarbamate interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from reacting under conditions that would normally cause it to do so . The Boc group can be removed under relatively mild conditions, typically with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
It’s known that the compound plays a significant role in peptide synthesis . By protecting amine groups, it allows for the selective reaction of other functional groups in the molecule .
Pharmacokinetics
As a tertiary alcohol, it is resistant to oxidation to carbonyl compounds . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of tert-butyl ethoxycarbamate’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, facilitating complex synthesis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl ethoxycarbamate. For instance, the compound’s protective action can be removed under acidic conditions or heat . Therefore, the pH and temperature of the reaction environment can significantly impact the compound’s function. Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s protective action.
Safety and Hazards
Direcciones Futuras
Carbamate derivatives have received much attention in recent years due to their application in drug design and discovery . The incorporation of p-carborane and further substitution of the p-position resulted in four carborane-based di-tert-butylphenol analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Propiedades
IUPAC Name |
tert-butyl N-ethoxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-8-6(9)11-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXVYCENFYZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ethoxycarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



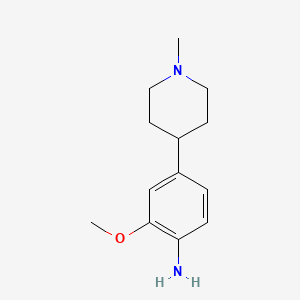
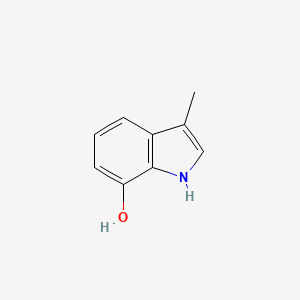
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

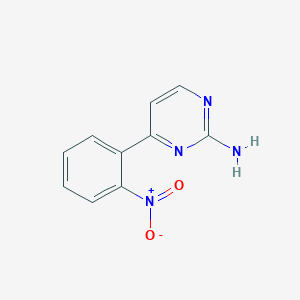
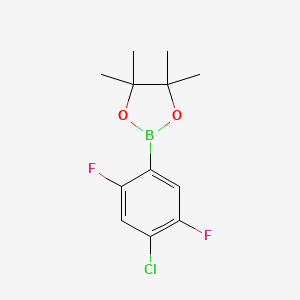
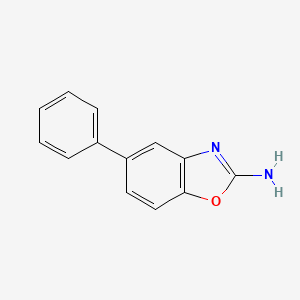
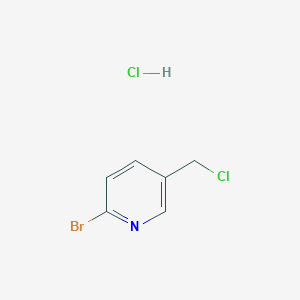
![4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one](/img/structure/B3082489.png)
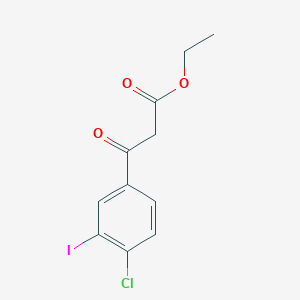

![Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B3082502.png)
